(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of trifluoromethylated precursors. One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available trifluoromethylated reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound binds to phenylethanolamine N-methyltransferase, influencing various biochemical pathways . This interaction can lead to changes in cellular functions, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share similar trifluoromethyl groups.
3-trifluoromethyl-1,2,4-triazoles: These compounds are used in pharmaceuticals and agrochemicals, highlighting the importance of the trifluoromethyl group in enhancing compound properties.
5-trifluoromethyl-1,2,3-triazoles: These compounds are synthesized via base-mediated reactions and are valuable in various chemical applications.
Uniqueness: (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific structural features, including the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in multiple research and industrial domains.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |
InChI Key |
RRBRWAPWPGAJMA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)O |
Origin of Product |
United States |
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